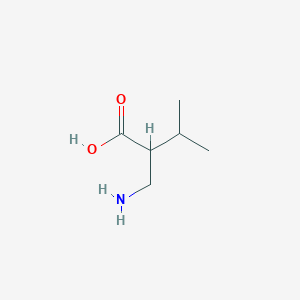

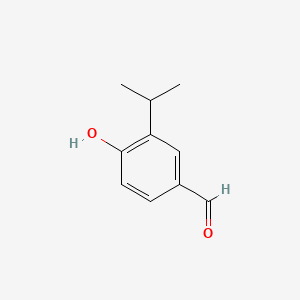

2-(Aminomethyl)-3-methylbutanoic acid

Vue d'ensemble

Description

2-(Aminomethyl)-3-methylbutanoic acid, also known as Beta-Alanine, is a non-essential amino acid that is naturally produced in the human body. It is often used as a dietary supplement by athletes and fitness enthusiasts to improve physical performance and delay fatigue. Beta-Alanine is also used in scientific research to study its mechanism of action and its effects on biochemical and physiological processes.

Applications De Recherche Scientifique

Synthesis and Coordination Compounds

2-Amino-3-methylbutanoic acid has been used in the synthesis of coordination compounds with metals like chromium(III) and oxovanadium(IV). These compounds, characterized using various spectroscopic methods, have shown promising antibacterial activities against several microbes. The geometry of these complexes varies, with Cr(III) complexes exhibiting an octahedral geometry and oxovanadium complexes showing a square pyramid or distorted octahedral geometry. The mixed ligand complexes of 1,10-phenantroline with these compounds exhibited significant antibacterial activity, sometimes surpassing the standard antibiotic streptomycin (Aiyelabola et al., 2020).

Vibrational Spectroscopy and Computational Analysis

2-Phenylbutanoic acid and its functional derivatives, including 2-amino-2-Phynylbutanoic acid, have been analyzed through density functional theory calculations and experimental spectroscopic studies like FT-IR, FT-Raman, and UV–Visible spectra. These analyses help in understanding the molecular geometry and vibrational frequencies, offering insights into donor and acceptor interactions within molecules. Such studies are crucial in advancing our understanding of molecular structures and their potential applications in various fields, including drug design and materials science (Raajaraman et al., 2019).

Antimicrobial and Antifungal Applications

Research has also explored the potential antimicrobial and antifungal applications of compounds related to 2-amino-3-methylbutanoic acid. For example, Bacillus amylolicefaciens-produced volatiles, including 3-methylbutanoic acid, were found to be effective in controlling anthracnose in common beans. These findings suggest that such compounds could be harnessed for agricultural and biotechnological applications to protect crops against various diseases (Martins et al., 2019).

Pharmaceutical and Drug Design

In the pharmaceutical domain, derivatives of 2-amino-3-methylbutanoic acid are being studied for their potential use in drug design. For example, the synthesis of enantiopure and racemic 2-bromo-3-methylbutyric acid has been reported, providing insights into the hydrogen bonding motifs, packing modes, and preferred conformations in the solid-state. This research is crucial for the development of novel pharmaceutical compounds (Seidel et al., 2020).

Propriétés

IUPAC Name |

2-(aminomethyl)-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-4(2)5(3-7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUQYMNPVPQLPID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanol, 2-[2-[(4-methylphenyl)methoxy]ethoxy]-](/img/structure/B3245434.png)

![5-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B3245455.png)

![3-[(3-Bromophenyl)methyl]-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B3245466.png)

![Tert-butyl 2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethylamino]acetate](/img/structure/B3245506.png)